Lipophilicity: XLogP3 Reduction vs. N‑(Diphenylmethyl) Analog
The target compound (XLogP3 = 2.2) [1] exhibits a >1.2‑unit drop in computed lipophilicity compared to the N‑(diphenylmethyl)‑3‑methoxy analog (XLogP3 = 3.4) [2], a property governed entirely by the thiophen‑2‑yl versus diphenylmethyl group. This shift is expected to improve aqueous solubility and reduce nonspecific protein binding, albeit at the potential expense of membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N‑(Diphenylmethyl)‑3‑methoxy‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide (XLogP3 = 3.4) |
| Quantified Difference | ΔXLogP3 = −1.2 (target is 35 % less lipophilic) |
| Conditions | PubChem computed XLogP3 descriptor, ambient conditions. |
Why This Matters
A lower logP can reduce off‑target lipophilicity‑driven binding and may enhance in vitro solubility, a critical factor for high‑concentration screening formats.
- [1] PubChem Compound Summary for CID 122255510, 3‑Methoxy‑N‑(thiophen‑2‑yl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 122255509, N‑(diphenylmethyl)‑3‑methoxy‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide. National Center for Biotechnology Information (2025). View Source
